molecular formula C8H15NO3 B13341816 (3R)-3-Amino-3-(oxan-3-yl)propanoic acid

(3R)-3-Amino-3-(oxan-3-yl)propanoic acid

Cat. No.: B13341816
M. Wt: 173.21 g/mol
InChI Key: GRAWQBBFVHXKLG-COBSHVIPSA-N
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Description

(3R)-3-Amino-3-(oxan-3-yl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(oxan-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. For example, the synthesis might start with a chiral oxane derivative, which is then subjected to amination reactions under controlled conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(oxan-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The oxane ring can be reduced to form open-chain derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions include oxime derivatives, reduced open-chain compounds, and various substituted amino acid derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(oxan-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in protein binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(oxan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the oxane ring provides structural rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: A silane compound used for surface modification and catalysis.

    3-Amino-5-hydroxy pyrazoles: Compounds with similar amino and hydroxyl functionalities but different ring structures.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar amino functionalities used in medicinal chemistry.

Uniqueness

(3R)-3-Amino-3-(oxan-3-yl)propanoic acid is unique due to its chiral oxane ring, which imparts specific stereochemical properties and enhances its potential for selective interactions with biological targets. This makes it a valuable compound for developing enantioselective drugs and catalysts.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(3R)-3-amino-3-(oxan-3-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m1/s1

InChI Key

GRAWQBBFVHXKLG-COBSHVIPSA-N

Isomeric SMILES

C1CC(COC1)[C@@H](CC(=O)O)N

Canonical SMILES

C1CC(COC1)C(CC(=O)O)N

Origin of Product

United States

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